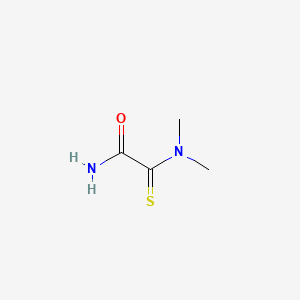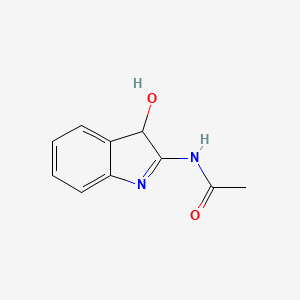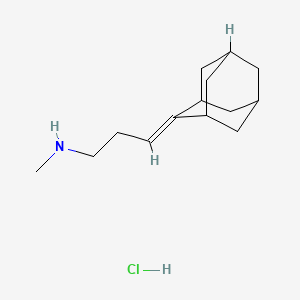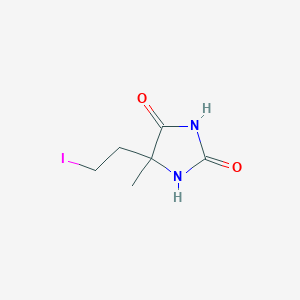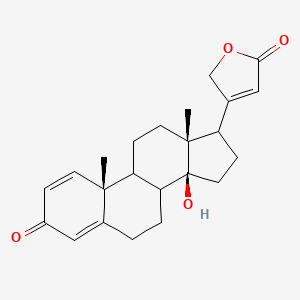
Glycyl-L-tyrosinamide acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-tyrosinamide acetate is a chemical compound with the molecular formula C13H19N3O5 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosinamide acetate typically involves the coupling of glycine and L-tyrosine. One common method is the use of aminoacyltransferase enzymes, which catalyze the formation of peptide bonds between amino acids. The reaction conditions often include a suitable pH and temperature to optimize enzyme activity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis to achieve high yields and purity. The process may also include purification steps such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-tyrosinamide acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Glycyl-L-tyrosinamide acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: The compound is utilized in studies of enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: This compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of Glycyl-L-tyrosinamide acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing metabolic pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-tyrosine: A closely related compound with similar properties and applications.
N-glycyl-L-tyrosine: Another derivative of tyrosine with comparable chemical behavior
Uniqueness
Glycyl-L-tyrosinamide acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its acetate form enhances its solubility and stability, making it more suitable for certain applications compared to its non-acetate counterparts .
Eigenschaften
Molekularformel |
C13H19N3O5 |
|---|---|
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
acetic acid;(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C11H15N3O3.C2H4O2/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;1-2(3)4/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 |
InChI-Schlüssel |
FHPNGGMTCHTRDO-FVGYRXGTSA-N |
Isomerische SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O |
Kanonische SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


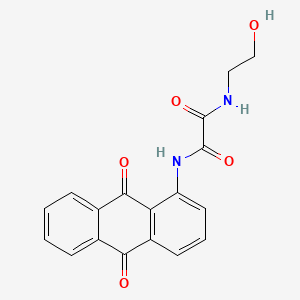
![methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate](/img/structure/B15342937.png)

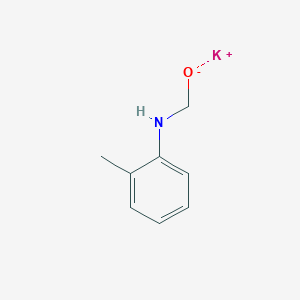
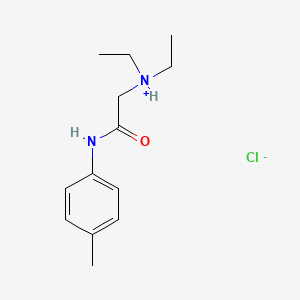

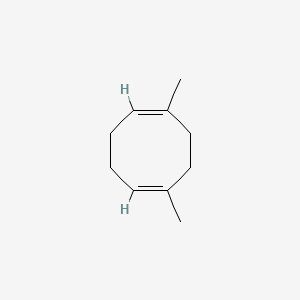
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
